Enantiomeric Excess (ee) in Biocatalytic Synthesis: A Benchmark for Industrial Viability
The target compound can be synthesized with >99% enantiomeric excess (ee) via bioreduction of OPBE using CgKR2 reductase, a value that sets the current benchmark for industrial production [1]. In contrast, microbial reduction using Kluyveromyces marxianus yields only 32% ee for the (R)-enantiomer, while Saccharomyces cerevisiae predominantly produces the (S)-enantiomer with >92% ee [2]. This demonstrates that achieving high (R)-enantiopurity requires specific catalysts or enzymatic systems; generic microbial fermentation is not a reliable alternative.
| Evidence Dimension | Enantiomeric excess (ee) of (R)-enantiomer product |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Kluyveromyces marxianus: 32% ee (R); Saccharomyces cerevisiae: >92% ee (S) |
| Quantified Difference | >99% ee vs. 32% ee (R) or opposite enantiomer |
| Conditions | Bioreduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) using CgKR2 reductase (target) vs. various microorganisms |
Why This Matters
High enantiopurity (>99% ee) is essential for pharmaceutical intermediates to avoid costly purification steps and ensure regulatory compliance.
- [1] Li, N., Ni, Y., Sun, Z. Efficient Synthesis of a Chiral Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors in High Space-Time Yield by a New Reductase without External Cofactors. Organic Letters, 2012, 14(7), 1780-1783. View Source
- [2] Bergo de Lacerda, P.S., et al. Microbial enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate. Biochemical Engineering Journal, 2006, 31(3), 299-302. View Source
